![molecular formula C14H9Cl3N2 B032023 (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile CAS No. 132252-58-5](/img/structure/B32023.png)
(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile
Overview
Description
“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C14H9Cl3N2 . It is used in the synthesis of Diclazuril and its derivatives .
Molecular Structure Analysis
The molecular structure of “(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” consists of a nitrile group (-C#N) attached to a carbon atom, which is also attached to a 4-chlorophenyl group and a 4-amino-2,6-dichlorophenyl group . The InChI string of the compound is “InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2” and the Canonical SMILES string is "C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl" .Physical And Chemical Properties Analysis
“(4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile” is a solid compound with a molecular weight of 311.6 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . The compound is slightly soluble in DMSO and Methanol .Scientific Research Applications
Analytical Method Development
Diclazuril impurity E can be used in the development of analytical methods . These methods are crucial for determining the presence and quantity of specific substances in a given sample.
Method Validation
Method validation (AMV) is another important application of Diclazuril impurity E . It is used to confirm that the analytical procedure employed for a specific test is suitable for its intended use.
Quality Control
In the field of quality control (QC), Diclazuril impurity E can be used to ensure the quality of the final product . It helps in checking the purity and potency of the product, ensuring it meets the required standards.
Product Development
Diclazuril impurity E is useful in product development . It can be used in the formulation of new products, helping to determine their safety and efficacy.
ANDA and DMF Filing
Diclazuril impurity E is used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing . These applications are necessary for the approval of generic drugs and the authorization of production facilities, respectively.
Stability Studies
In stability studies, Diclazuril impurity E can be used to determine the shelf life of a product . It helps in understanding how environmental factors such as temperature, humidity, and light affect the product over time.
Identification of Unknown Impurities
Diclazuril impurity E can be used in the identification of unknown impurities . This is crucial in ensuring the safety and efficacy of pharmaceutical products.
Assessment of Genotoxic Potential
Lastly, Diclazuril impurity E is useful in the assessment of genotoxic potential . This involves testing the potential of a substance to cause genetic damage, which is a critical aspect of drug safety evaluation.
Safety and Hazards
Mechanism of Action
Target of Action
Diclazuril, the parent compound, is known to be a coccidiostat , suggesting that Diclazuril Impurity E may also target protozoan parasites.
Biochemical Pathways
Diclazuril has been shown to affect the intestinal morphology and secretory immunoglobulin a (siga) expression in chickens infected with eimeria tenella , suggesting that Diclazuril Impurity E might have similar effects.
Pharmacokinetics
Diclazuril, the parent compound, is known to be absorbed after oral administration and has a long plasma half-life , which may suggest similar pharmacokinetic properties for Diclazuril Impurity E.
properties
IUPAC Name |
2-(4-amino-2,6-dichlorophenyl)-2-(4-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19)6-13(14)17/h1-6,11H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPUHAUYKMGZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024927 | |
Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132252-58-5 | |
Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132252585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Amino-2,6-dichlorophenyl)(4-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-AMINO-2,6-DICHLOROPHENYL)(4-CHLOROPHENYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F90988RS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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